molecular formula C17H15N B8746089 2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole CAS No. 224581-87-7

2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole

Cat. No.: B8746089
CAS No.: 224581-87-7
M. Wt: 233.31 g/mol
InChI Key: DKRFOVJORIFNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole is a useful research compound. Its molecular formula is C17H15N and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

224581-87-7

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

2,5-dimethyl-6H-indeno[2,1-b]indole

InChI

InChI=1S/C17H15N/c1-11-7-8-15-14(9-11)17-13-6-4-3-5-12(13)10-16(17)18(15)2/h3-9H,10H2,1-2H3

InChI Key

DKRFOVJORIFNRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

45 g of NaOH, 60 ml of water, 60 ml of benzene, 0.3 g of trimethyl-cethyl-ammonium bromide, 19.3(0.088 mol) of 2-methyl-5,6-dihydroindeno[2,1-b]indole, prepared in Example 8-bis, and 7.5 ml (0.12 mol) of CH3I were placed in a bulb. The resulting two-phase system was stirred for 2 hours at room temperature and then 10 minutes at reflux. Then the reaction mixture cooled to room temperature and filtered. The obtained precipitate was washed twice with ethanol and finally dried, thus obtaining 18 g of N-methyl-2-methyl-5,6-dihydroindeno[2,1-b]indole (yield=88%).
Name
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
trimethyl-cethyl-ammonium bromide
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
19.3
Quantity
0.088 mol
Type
reactant
Reaction Step One
Name
2-methyl-5,6-dihydroindeno[2,1-b]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.